

Tetraethylene glycol monoethyl ether CAS number and molecular weight.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetraethylene glycol monoethyl ether*

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In-Depth Technical Guide: Tetraethylene Glycol Monoethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Tetraethylene Glycol Monoethyl Ether**, a key building block in modern pharmaceutical research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Identifiers and Properties

Tetraethylene Glycol Monoethyl Ether is a hydrophilic polyethylene glycol (PEG) derivative widely utilized for its properties as a flexible linker. Its fundamental chemical data are summarized below.

Property	Value
CAS Number	5650-20-4
Molecular Weight	222.28 g/mol [1][2]
Molecular Formula	C ₁₀ H ₂₂ O ₅ [2]
IUPAC Name	2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethanol[1][2]
Synonyms	Ethyl-PEG4-alcohol, 3,6,9,12-Tetraoxatetradecan-1-ol[1]
Appearance	Liquid[2]
Boiling Point	302.2 °C at 760 mmHg
Density	1.045 g/cm ³
Solubility	Miscible with water

Application in Drug Development: The PROTAC Linker

Tetraethylene glycol monoethyl ether, often referred to as Ethyl-PEG4-alcohol in this context, serves as a flexible PEG4 linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[3]

A PROTAC molecule consists of three components: a "warhead" that binds to the target protein, an E3 ubiquitin ligase ligand, and a linker that connects the two. The linker's length and composition are critical for the PROTAC's efficacy. PEG linkers, such as this one, are highly valued because they can enhance the solubility and cell permeability of the PROTAC molecule, while providing the necessary flexibility to allow for the optimal formation of a stable ternary complex between the target protein and the E3 ligase.[4]

Experimental Protocols: Representative Synthesis of a BRD4-Targeting PROTAC

While specific protocols are proprietary or publication-specific, the following is a representative, multi-step methodology for the synthesis of a PROTAC targeting the BRD4 protein, using **Tetraethylene Glycol Monoethyl Ether** as the linker. This protocol employs common and robust chemical transformations, such as "click chemistry."

Objective: To synthesize a BRD4-targeting PROTAC by sequentially attaching a BRD4 ligand (warhead) and an E3 ligase ligand (e.g., a derivative of pomalidomide) to the Ethyl-PEG4-alcohol linker.

Materials:

- **Tetraethylene glycol monoethyl ether** (Ethyl-PEG4-alcohol)
- p-Toluenesulfonyl chloride (TsCl)
- Sodium azide (NaN_3)
- An alkyne-functionalized BRD4 ligand (e.g., an analogue of JQ1)
- An azide-functionalized pomalidomide derivative (for CRBN E3 ligase)
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), water, t-butanol)
- Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Methodology:

Step 1: Functionalization of the Linker

- Tosylation of the Terminal Hydroxyl Group:

- Dissolve **Tetraethylene glycol monoethyl ether** (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
- Cool the solution to 0 °C using an ice bath.
- Add p-Toluenesulfonyl chloride (1.2 eq) and a suitable base (e.g., triethylamine, 1.5 eq) to the solution.
- Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring overnight.
- Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with DCM.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting tosylated linker by column chromatography.
- Azidation of the Tosylated Linker:
 - Dissolve the purified tosylated linker (1.0 eq) in DMF.
 - Add sodium azide (3.0 eq) to the solution.
 - Heat the reaction mixture to 60-80 °C and stir for several hours until TLC indicates the complete consumption of the starting material.
 - After cooling, dilute the mixture with water and extract the product with a suitable solvent like ethyl acetate.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the azide-functionalized linker (Azido-PEG4-ethyl ether).

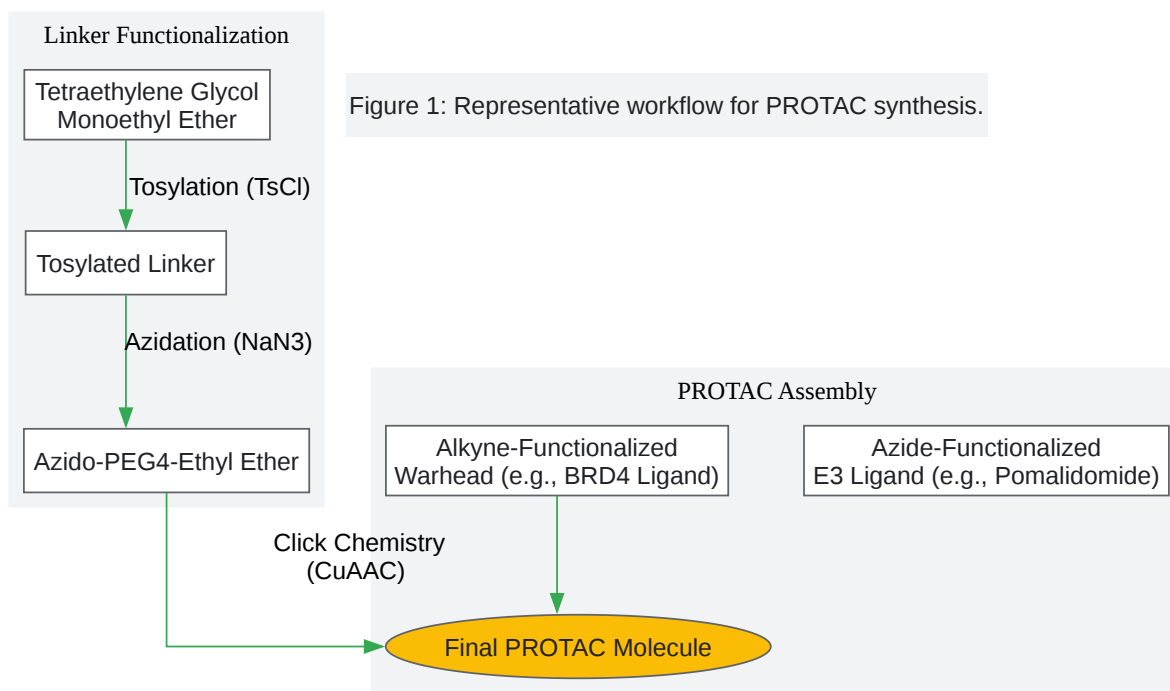
Step 2: PROTAC Assembly via Click Chemistry

- First Conjugation (Linker to Warhead):
 - This protocol assumes a pre-synthesized alkyne-functionalized BRD4 ligand.

- Dissolve the Azido-PEG4-ethyl ether linker (1.1 eq) and the alkyne-functionalized BRD4 ligand (1.0 eq) in a mixture of t-butanol and water.
- Add sodium ascorbate (0.5 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
- Stir the reaction mixture vigorously at room temperature overnight. The reaction progress can be monitored by LC-MS.
- Upon completion, the product can be purified by preparative HPLC to yield the BRD4 ligand-linker conjugate.
- Second Conjugation (PROTAC Final Assembly):
 - The protocol would be adapted here depending on the functional group of the E3 ligase ligand. For this representative example, we assume the first conjugation was with an azide-functionalized E3 ligase ligand and the second is with the alkyne-functionalized warhead.

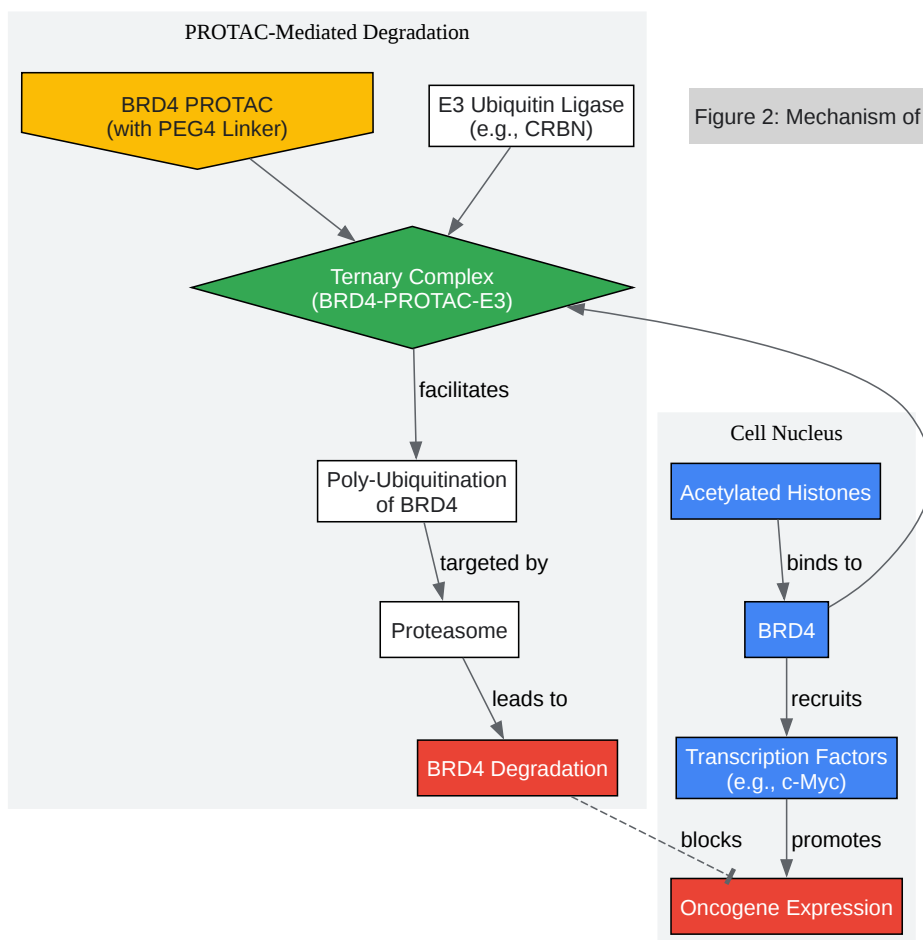
Visualizations

The following diagrams illustrate the key logical and signaling pathways relevant to the application of **Tetraethylene Glycol Monoethyl Ether** in PROTAC development.



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Figure 1: Representative workflow for PROTAC synthesis.



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Figure 2: Mechanism of a BRD4-targeting PROTAC.

The BRD4 protein acts as an epigenetic reader, binding to acetylated histones on chromatin and recruiting transcriptional machinery to drive the expression of oncogenes like c-Myc.[5] A BRD4-targeting PROTAC utilizes a linker, such as **Tetraethylene Glycol Monoethyl Ether**, to bring an E3 ubiquitin ligase into close proximity with the BRD4 protein. This induced proximity results in the poly-ubiquitination of BRD4, marking it for degradation by the proteasome.[3] The removal of BRD4 subsequently blocks the downstream signaling pathway, leading to reduced oncogene expression.

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- To cite this document: BenchChem. [Tetraethylene glycol monoethyl ether CAS number and molecular weight.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1596445#tetraethylene-glycol-monoethyl-ether-cas-number-and-molecular-weight]

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